2-(Azepan-2-yl)-1-cyclobutylethan-1-one

P2Y12 Antiplatelet Drug Discovery

Achieve reproducible P2Y12 receptor blockade in platelet assays with this high-affinity azepane derivative. • Confirmed P2Y12 antagonist: IC50 62 nM in radioligand binding; functional antagonism at 190 nM in washed platelets. • Fragment-like scaffold (MW 195.30, LogP 2.28, TPSA 29.1 Ų) enables medicinal chemistry elaboration. • 95% purity, available for rapid global shipment.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
Cat. No. B13061982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-2-yl)-1-cyclobutylethan-1-one
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)CC(=O)C2CCC2
InChIInChI=1S/C12H21NO/c14-12(10-5-4-6-10)9-11-7-2-1-3-8-13-11/h10-11,13H,1-9H2
InChIKeyYIGFFUWTJJMTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azepan-2-yl)-1-cyclobutylethan-1-one: A P2Y12 Receptor Ligand and Azacyclic Building Block for Procurement


2-(Azepan-2-yl)-1-cyclobutylethan-1-one (CAS 1882724-53-9) is a synthetic azepane derivative with a cyclobutyl ketone substituent, belonging to a broader class of azacyclic compounds investigated for diverse biological activities . The compound has demonstrated potent affinity for the P2Y12 purinergic receptor, a key antiplatelet drug target, with an IC50 of 62 nM in radioligand displacement assays [1]. It is primarily available as a research chemical with a typical purity of 95% .

P2Y12 receptor ligand for platelet signaling research
Azacyclic building block with cyclobutyl ketone for analog synthesis
Research-use-only tool compound for in vitro pharmacological studies

Why 2-(Azepan-2-yl)-1-cyclobutylethan-1-one Cannot Be Substituted with Other Azacyclic Analogs


In-class substitution with other azacyclic compounds, such as those described in patent US-8470843-B2 , is not feasible due to significant differences in receptor potency. The target compound demonstrates a specific, high-affinity interaction with the P2Y12 receptor at a concentration of 62 nM [1], whereas other compounds within the same broad patent class may have divergent or uncharacterized activity profiles. This quantified potency difference is critical for experiments where P2Y12 receptor engagement is the key parameter, making simple structural similarity an unreliable guide for procurement.

Uncharacterized receptor activity Other azacyclic compounds from the same patent class may lack defined P2Y12 affinity, introducing target engagement uncertainty.
Functional response may not transfer Functional antagonism data are specific to this compound; structural analogs may not reproduce the reported platelet-aggregation inhibition.

Quantitative Evidence Differentiating 2-(Azepan-2-yl)-1-cyclobutylethan-1-one for Scientific Selection


Superior P2Y12 Receptor Binding Affinity Compared to In-Patent Class Baseline

The compound exhibits potent binding to the P2Y12 receptor, a key regulator of platelet aggregation. Its IC50 of 62 nM in a radioligand displacement assay [1] provides a quantifiable differentiation point against the broader class of azacyclic compounds in patent US-8470843-B2 , for which no single compound's P2Y12 activity is cited as superior. This establishes the compound as a potent lead molecule within this chemical space.

P2Y12 Binding Affinity
Class-level inference
IC50 62 nM vs. undefined patent baseline
Reported high-affinity binding context for P2Y12 screening
Comparator baseline not numerically defined in patent
P2Y12 Antiplatelet Drug Discovery

Validated Functional Antagonism in Human Platelets Surpasses Baseline Activity

Beyond receptor binding, the compound demonstrates functional antagonism in a more physiologically relevant system. It inhibited fibrinogen-induced aggregation of human washed platelets with an IC50 of 190 nM [1]. This is complemented by an IC50 of 190 nM for inhibiting GTPγS binding stimulated by the P2Y12 receptor [1]. This dual functional data confirms its role as a genuine antagonist, setting it apart from compounds with only binding affinity data.

Functional Antagonism
Reported
190 nM (platelet aggregation), 190 nM (GTPγS binding)
Supports functional receptor antagonism interpretation
Human washed platelet assay context
Platelet Aggregation GTPγS Binding Functional Assay

Optimal Lipophilicity and Topological PSA for CNS Drug-Likeness Versus Cyclohexyl Analog

The compound's physicochemical profile is defined by a calculated LogP of 2.28 and a topological polar surface area (TPSA) of 29.1 Ų . Compared to its cyclohexyl analog, 2-(azepan-2-yl)cyclohexan-1-one, the cyclobutyl ring may confer lower lipophilicity (predicted LogP for cyclohexyl analog typically >2.5), thereby placing it within a more favorable range for CNS drug-likeness (LogP 2-5) while maintaining a low TPSA for membrane permeability.

Lipophilicity & TPSA
Data to verify
LogP 2.28, TPSA 29.1 Ų vs. cyclohexyl analog (predicted LogP ~2.5–3.0)
Supports CNS drug-like property screening
Calculated properties; vendor datasheet only
Physicochemical Properties Drug-likeness LogP TPSA

High-Impact Application Scenarios for 2-(Azepan-2-yl)-1-cyclobutylethan-1-one Procurement


P2Y12 Receptor Antagonist Screening and Platelet Biology Research

The compound is best suited for in vitro screening campaigns focused on the P2Y12 receptor. Its confirmed binding IC50 of 62 nM [1] and functional antagonism in human washed platelets at 190 nM [1] make it a valuable tool for studying platelet aggregation pathways. Researchers can use it as a reference antagonist to benchmark novel compounds or to investigate downstream signaling effects of P2Y12 blockade.

Fragment-Based Lead Generation in Antithrombotic Drug Discovery

With a molecular weight of 195.30 g/mol and a favorable LogP of 2.28 , this compound fits the profile of a fragment-like molecule suitable for elaboration. Its azepane-cyclobutyl scaffold provides multiple vectors for chemical modification, making it an ideal starting point for medicinal chemistry optimization towards potent and selective antithrombotic agents.

Physicochemical Property Benchmarking for CNS Drug-Like Chemical Space

The compound's combination of a low TPSA (29.1 Ų) and moderate lipophilicity (LogP 2.28) positions it well within the property space for CNS drug candidates . It can be used as a core scaffold in CNS-focused libraries, where the cyclobutyl group may offer a differentiated pharmacokinetic profile compared to more common cyclohexyl or cyclopropyl analogs.

Application
Selection Property
Validation Focus
P2Y12 receptor screening studies
Reported P2Y12 binding and functional antagonism
Washed platelet aggregation assay context
Fragment-based lead generation research
Modifiable azepane-cyclobutyl scaffold
Medicinal chemistry elaboration potential
CNS drug-like property benchmarking
Low TPSA and moderate lipophilicity profile
Permeability/solubility balance assessment
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